N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(1-Methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a [1,1'-biphenyl]-4-carboxamide core linked to a 1-methyl-2-oxo-tetrahydroquinolin-6-yl substituent. This structural motif combines a hydrophobic biphenyl system with a heterocyclic tetrahydroquinoline moiety, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-25-21-13-12-20(15-19(21)11-14-22(25)26)24-23(27)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-10,12-13,15H,11,14H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSABGCGKZRSKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with 4-bromobiphenyl-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent such as dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of biphenyl carboxamide derivatives. Key structural variations among analogs include modifications to the N-substituent, biphenyl substitution patterns, and heterocyclic components. Below is a detailed comparison:
Substituent Variations on the Amide Nitrogen
*Inferred molecular formula for the target compound.
- Analogs with bulky bicyclic substituents (e.g., decahydronaphthalenyl) exhibit higher synthetic yields (84%), suggesting favorable reaction kinetics for such groups . Thiazole-containing analogs (e.g., ) demonstrate moderate lipophilicity (logP = 4.0), which may differ from the target compound due to the tetrahydroquinoline’s polar oxo group .
Biphenyl Substitution Patterns
- Key Observations :
- Chlorination or methylation of the biphenyl ring () may improve target engagement via halogen bonding or steric effects, though this could also increase molecular weight and reduce solubility.
- The unsubstituted biphenyl in the target compound may prioritize passive membrane permeability over specific binding interactions.
Heterocyclic Modifications
- Tetrahydroquinoline vs. Tetrahydroisoquinoline: Baxdrostat () shares the 1-methyl-2-oxo-tetrahydroquinolin-6-yl group but incorporates a tetrahydroisoquinoline moiety and a propionamide linkage. This structural divergence likely redirects its activity toward aldosterone synthase inhibition, highlighting how minor heterocyclic changes can drastically alter biological targets .
Physicochemical and Pharmacokinetic Insights
- logP and Solubility: Thiazole-substituted analogs (logP = 4.0) are more lipophilic than polar heterocycles like tetrahydroquinoline, which may lower the target compound’s logP . The oxo group in the tetrahydroquinoline moiety could improve aqueous solubility compared to purely aliphatic substituents.
Biological Activity
N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, mechanisms of action, and various therapeutic applications based on available research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a tetrahydroquinoline moiety and a biphenyl group. Its molecular formula is , with an InChI key that allows for unique identification in chemical databases.
| Property | Details |
|---|---|
| Molecular Weight | 320.43 g/mol |
| Molecular Formula | C18H20N2O3S |
| LogP | 2.7258 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 45.871 Ų |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes by mimicking natural substrates. For instance, its sulfonamide group can interact with active sites of target enzymes, disrupting their function.
- DNA Intercalation : The quinoline moiety can intercalate with DNA, potentially leading to the inhibition of DNA replication and transcription processes.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have demonstrated that derivatives of tetrahydroquinoline possess significant anticancer properties. The compound's ability to induce apoptosis in cancer cells has been highlighted in various in vitro studies .
- Anti-inflammatory Effects : Sulfonamides are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
- Antimicrobial Properties : Research has indicated that similar compounds show activity against various bacterial strains, suggesting potential uses as antimicrobial agents .
- Neuroprotective Effects : Some studies suggest that these compounds may exert protective effects on neuronal cells, possibly through modulation of neurotransmitter systems or reduction of oxidative stress .
Case Studies and Research Findings
A review of literature reveals several key findings regarding the biological activity of the compound:
- Structure–Activity Relationship (SAR) : A study focusing on SAR indicated that modifications in the tetrahydroquinoline structure can significantly influence biological activity and pharmacokinetic properties . For example, certain analogs demonstrated enhanced bioavailability and potency against specific targets.
- Pharmacokinetics : Investigations into the pharmacokinetic properties of related compounds have shown favorable absorption and distribution characteristics in murine models . Compounds were found to have prolonged half-lives and favorable clearance rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
